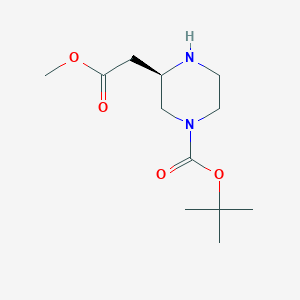

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N2O4/c1-12(2,3)18-11(16)14-6-5-13-9(8-14)7-10(15)17-4/h9,13H,5-8H2,1-4H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLMVFRLASKOYKX-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNC(C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCN[C@@H](C1)CC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40363540 | |

| Record name | (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1217683-44-7 | |

| Record name | (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40363540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(R)-4-N-Boc-Piperazine-2-acetic acid methyl ester chemical properties

An In-depth Technical Guide to (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester

Introduction

This compound is a chiral heterocyclic compound of significant interest in the field of medicinal chemistry and drug discovery. As a derivative of piperazine, a scaffold frequently found in approved pharmaceuticals, this molecule serves as a versatile building block for the synthesis of complex and stereochemically defined drug candidates. The presence of the tert-butoxycarbonyl (Boc) protecting group on one of the piperazine nitrogens allows for selective functionalization, while the chiral center at the 2-position and the methyl ester at the acetic acid side chain provide further opportunities for modification. This guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound for researchers, scientists, and professionals in drug development. The piperazine ring is a prevalent structural motif in a wide array of FDA-approved drugs, owing to its ability to impart favorable pharmacokinetic properties and to serve as a linker between different pharmacophores.[1][2]

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C12H22N2O4 | [3] |

| Molecular Weight | 258.31 g/mol | [3] |

| IUPAC Name | tert-butyl (3R)-3-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate | Inferred from (S)-enantiomer |

| CAS Number | 438631-77-7 | [4] |

| Appearance | Typically a solid at room temperature | [5] |

| Solubility | Soluble in some organic solvents like dichloromethane | [5] |

| Chirality | (R)-configuration | |

| XLogP3 | 0.3 | [3] |

| Hydrogen Bond Donor Count | 1 | [3] |

| Hydrogen Bond Acceptor Count | 5 | [3] |

| Rotatable Bond Count | 4 | [3] |

Synthesis and Mechanistic Insights

The synthesis of this compound typically starts from its corresponding carboxylic acid precursor, (R)-4-N-Boc-piperazine-2-acetic acid. A common and effective method for this transformation is esterification.

Experimental Protocol: Esterification of (R)-4-N-Boc-piperazine-2-acetic acid

-

Dissolution: In a suitable reaction vessel, dissolve (R)-4-N-Boc-piperazine-2-acetic acid in a mixture of methanol and a non-polar organic solvent such as dichloromethane.

-

Esterification Agent: While stirring at room temperature, slowly add a methylating agent. A common choice is trimethylsilyldiazomethane, which offers a safer alternative to diazomethane.

-

Reaction Monitoring: Allow the reaction to proceed at room temperature for several hours (e.g., 16 hours).[6] The progress of the reaction can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Workup: Upon completion, remove the solvents under reduced pressure.

-

Purification: The crude product, often an oil, is then purified using silica gel column chromatography to yield the pure this compound.[6]

Causality and Experimental Choices

-

Choice of Solvents: The use of a solvent mixture like methanol/dichloromethane ensures the solubility of both the starting material and the reagents.

-

Choice of Methylating Agent: Trimethylsilyldiazomethane is a preferred reagent for methylation as it is commercially available as a solution in a non-polar solvent and generally leads to high yields with minimal side products.

-

Purification: Column chromatography is essential to remove any unreacted starting material, byproducts, and residual reagents, ensuring the high purity required for subsequent synthetic steps in drug development.

Caption: Synthetic workflow for the preparation of the target compound.

Spectroscopic Characterization

The structural confirmation of this compound relies on standard spectroscopic techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum is expected to show characteristic signals for the tert-butyl group of the Boc protecting group as a singlet around 1.4 ppm. The protons of the piperazine ring will appear as a complex series of multiplets. The methyl group of the ester will be a singlet at approximately 3.7 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The ¹³C NMR spectrum will show distinct peaks for the carbonyls of the Boc group and the methyl ester, as well as for the carbons of the piperazine ring and the tert-butyl group.

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) would typically show a prominent peak corresponding to the protonated molecule [M+H]⁺.

While specific spectra for the (R)-enantiomer are not provided in the search results, spectroscopic data for related compounds such as N-4-BOC-2-PIPERAZINEACETIC ACID METHYL ESTER are available and can serve as a reference.[7]

Applications in Drug Development

This compound is a valuable intermediate in the synthesis of more complex molecules with therapeutic potential. The piperazine core is a privileged scaffold in medicinal chemistry, appearing in drugs across various therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[1]

The strategic placement of the Boc protecting group allows for selective N-alkylation or N-acylation at the unprotected nitrogen, enabling the introduction of diverse substituents. The chiral center provides stereochemical control, which is often critical for biological activity and selectivity.

For example, a similar compound, (R)-Piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, has been used in the synthesis of 4-(5-trifluoromethyl-pyridin-2-yl)-piperazine-1,2-dicarboxylic acid 1-tert-butyl ester 2-methyl ester, a potential intermediate for kinase inhibitors or other targeted therapies.[6] The ability to construct such substituted piperazines is a key advantage in the development of novel drug candidates. The synthesis of enantiopure piperazines is an active area of research, with methods like asymmetric lithiation being explored to create functionalized piperazine rings.[8]

Sources

- 1. mdpi.com [mdpi.com]

- 2. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. manchesterorganics.com [manchesterorganics.com]

- 5. (S)-N4-Boc-Piperazine-2-Acetic Acid Methyl Ester | Structure, Uses, Safety, Supplier in China [chemheterocycles.com]

- 6. Page loading... [guidechem.com]

- 7. N-4-BOC-2-PIPERAZINEACETIC ACID METHYL ESTER(183742-33-8) 1H NMR spectrum [chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

(R)-4-N-Boc-Piperazine-2-acetic Acid Methyl Ester: A Comprehensive Technical Guide for Advanced Drug Discovery

Abstract

This technical guide provides an in-depth exploration of (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester, a chiral building block of significant interest in medicinal chemistry and drug development. The piperazine scaffold is a privileged structure in a multitude of approved drugs, and the introduction of chirality and a flexible acetic acid side chain at the C-2 position offers a sophisticated tool for probing and optimizing interactions with biological targets.[1][2][3] This guide will delve into the nuanced aspects of its chemical identity, stereoselective synthesis, comprehensive characterization, and strategic applications in the design of novel therapeutics. Addressed to researchers, scientists, and drug development professionals, this document aims to be a definitive resource, blending theoretical principles with practical, field-proven insights.

Introduction: The Strategic Value of Chiral Piperazines

The piperazine ring is a cornerstone in medicinal chemistry, prized for its ability to impart favorable pharmacokinetic properties, such as improved solubility and metabolic stability, to drug candidates.[4] The strategic placement of substituents on the piperazine core allows for the precise orientation of pharmacophoric elements in three-dimensional space, enhancing potency and selectivity.[5][6] The introduction of a chiral center, as seen in this compound, further refines this capability, enabling stereospecific interactions with biological targets, a critical factor in modern drug design.[5] This guide will focus on the "(R)-" enantiomer of 4-N-Boc-Piperazine-2-acetic acid methyl ester, a versatile intermediate for creating complex molecular architectures.

Chemical Identity and Physicochemical Properties

Structure and CAS Number

The precise structure of the topic compound is tert-butyl (2R)-2-(2-methoxy-2-oxoethyl)piperazine-1-carboxylate. The Boc (tert-butoxycarbonyl) group on the N-4 nitrogen serves as a crucial protecting group, enabling selective functionalization of the N-1 nitrogen. The methyl ester at the terminus of the acetic acid side chain provides a handle for further chemical transformations, such as amide bond formation.

While a specific CAS number for this compound is not readily found in common chemical databases, the corresponding (S)-enantiomer is registered under CAS Number 1217810-25-7 .[7] For clarity and to aid in sourcing, it is important to distinguish this compound from the closely related (R)-4-N-Boc-piperazine-2-carboxylic acid methyl ester, which has the CAS numbers 438631-77-7 and 1251903-83-9 (for the HCl salt).[8][9]

Chemical Structure:

Caption: Structure of this compound.

Physicochemical Data

Quantitative data for the specific (R)-enantiomer is not extensively published. However, data for the analogous (S)-enantiomer and related structures can provide valuable estimates.

| Property | Value (Estimated) | Source |

| Molecular Formula | C12H22N2O4 | [7] |

| Molecular Weight | 258.31 g/mol | [7] |

| XLogP3 | 0.3 | [7] |

| Hydrogen Bond Donor Count | 1 | [7] |

| Hydrogen Bond Acceptor Count | 4 | [7] |

| Rotatable Bond Count | 4 | [7] |

Synthesis and Methodologies: A Chiral Pool Approach

The synthesis of enantiomerically pure this compound typically relies on a chiral pool strategy, starting from readily available, enantiopure precursors such as amino acids.[1][10][11] This approach ensures the stereochemical integrity of the final product.

General Synthetic Workflow

A common synthetic route involves the transformation of a suitable (R)-amino acid into a chiral 1,2-diamine intermediate, which then undergoes cyclization to form the piperazine ring.

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Illustrative)

The following protocol is a representative synthesis adapted from methodologies for similar chiral piperazine-2-acetic acid esters.[11]

Step 1: β-Ketoester Formation from N-Boc-(R)-amino acid

-

To a solution of N-Boc-(R)-amino acid (1.0 equiv.) in an anhydrous solvent such as THF at -10 °C, add carbonyldiimidazole (1.1 equiv.).

-

Stir the mixture for 1 hour at -10 °C.

-

In a separate flask, prepare a solution of potassium ethyl malonate (1.5 equiv.) and magnesium chloride (1.5 equiv.) in anhydrous acetonitrile and stir for 2 hours at room temperature.

-

Add the activated amino acid solution to the malonate solution and stir overnight at room temperature.

-

Work up the reaction by quenching with an acidic aqueous solution and extract with an organic solvent. Purify the crude product by column chromatography to yield the β-ketoester.

Step 2: Reductive Amination

-

Dissolve the β-ketoester (1.0 equiv.) in methanol and add ammonium acetate (20 equiv.).

-

Cool the mixture to 0 °C and add sodium cyanoborohydride (1.5 equiv.) portion-wise.

-

Stir the reaction at room temperature until completion, as monitored by TLC or LC-MS.

-

Quench the reaction and perform an aqueous work-up followed by extraction to isolate the crude diamine.

Step 3: Orthogonal Protection

-

Dissolve the crude diamine in a suitable solvent like dichloromethane.

-

Add a base such as diisopropylethylamine (3 equiv.) followed by 2-nitrobenzenesulfonyl chloride (1.2 equiv.).[11]

-

Stir at room temperature until the reaction is complete.

-

Purify the product by column chromatography to obtain the orthogonally protected diamine.

Step 4: Cyclization and N-Boc Protection

-

The orthogonally protected diamine is then subjected to a ring-closing reaction, often involving treatment with a suitable dielectrophile.

-

Subsequent deprotection of the temporary protecting group (e.g., nosyl) and cyclization under basic conditions yields the piperazine-2-acetic acid ester.

-

The final step involves the protection of the N-4 nitrogen with di-tert-butyl dicarbonate ((Boc)2O) under standard conditions to afford the target molecule.[12]

Characterization and Quality Control

Ensuring the chemical identity, purity, and enantiomeric excess of this compound is paramount for its successful application in drug discovery.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. Key signals to expect in the ¹H NMR spectrum include the characteristic singlet for the nine protons of the Boc group, the singlet for the three methyl ester protons, and a series of multiplets for the piperazine and acetic acid methylene protons.[11]

-

Mass Spectrometry (MS): High-resolution mass spectrometry is used to confirm the elemental composition and molecular weight of the compound.

Chromatographic Purity and Enantiomeric Excess

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC with UV detection is a standard method for determining the chemical purity of the final product.

-

Chiral HPLC: The enantiomeric excess (e.e.) is a critical quality attribute. This is determined using a chiral stationary phase (CSP) column. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for separating piperazine enantiomers.[13] A typical mobile phase might consist of a mixture of hexane/isopropanol or acetonitrile/methanol with a suitable amine modifier.[13]

Workflow for Chiral HPLC Method Development:

Caption: A systematic approach to developing a robust chiral HPLC method.

Applications in Drug Discovery and Development

This compound is a valuable building block for introducing a chiral, functionalized piperazine moiety into drug candidates. This can be strategically employed to:

-

Enhance Potency and Selectivity: The defined stereochemistry allows for precise interactions with chiral pockets in target proteins, leading to improved potency and selectivity over other isoforms or related targets.[5]

-

Modulate Physicochemical Properties: The piperazine core can be used to fine-tune solubility, lipophilicity, and other properties to achieve a desirable ADME (absorption, distribution, metabolism, and excretion) profile.[6]

-

Serve as a Versatile Scaffold: The free N-1 nitrogen (after Boc deprotection) and the methyl ester provide two points for diversification, making it an ideal scaffold for the construction of compound libraries for high-throughput screening.[1][2]

Protocol for Boc Deprotection:

A common and effective method for removing the Boc protecting group is treatment with a strong acid.[14]

-

Dissolve the Boc-protected piperazine in an anhydrous solvent such as dichloromethane (DCM).

-

Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) to the solution at room temperature.

-

Monitor the reaction by TLC or LC-MS until the starting material is consumed.

-

Remove the solvent and excess TFA under reduced pressure.

-

To obtain the free base, neutralize the resulting salt with an aqueous base (e.g., saturated sodium bicarbonate solution) and extract with an organic solvent.[14]

Conclusion

This compound represents a sophisticated and highly valuable building block for contemporary drug discovery. Its unique combination of a chiral piperazine core, a flexible acetic acid side chain, and orthogonal protecting groups provides medicinal chemists with a powerful tool for creating novel, potent, and selective therapeutics. A thorough understanding of its synthesis, characterization, and strategic application, as outlined in this guide, is essential for leveraging its full potential in the development of next-generation pharmaceuticals.

References

-

Guduru, S. K. R., Chamakuri, S., Raji, I. O., Tran, K. A., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2018). Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. The Journal of Organic Chemistry, 83(19), 11777–11793. [Link]

-

Chamakuri, S., Tang, S. A., Tran, K. A., Guduru, S. K. R., Bolin, P. K., MacKenzie, K. R., & Young, D. W. (2022). A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. Molecules, 27(11), 3419. [Link]

-

PubChem. (n.d.). (S)-4-N-Boc-piperazine-2-acetic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]

-

CP Lab Safety. (n.d.). 4-N-Boc-piperazine-2-carboxylic acid methyl ester-hcl. Retrieved from [Link]

-

RSC Publishing. (2016). Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2023). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Retrieved from [Link]

-

Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859. [Link]

-

Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

-

PubMed Central. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(14), 5563. [Link]

- Google Patents. (n.d.). Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. thieme-connect.de [thieme-connect.de]

- 6. researchgate.net [researchgate.net]

- 7. (S)-4-N-Boc-piperazine-2-acetic acid methyl ester | C12H22N2O4 | CID 6558431 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. calpaclab.com [calpaclab.com]

- 9. manchesterorganics.com [manchesterorganics.com]

- 10. researchgate.net [researchgate.net]

- 11. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Boc-Protected Amino Groups [organic-chemistry.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

The Strategic Role of (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The piperazine ring is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its frequent appearance in a multitude of FDA-approved drugs.[1][2] Its unique physicochemical properties, including its ability to modulate aqueous solubility and engage in crucial hydrogen bonding interactions, have made it an indispensable tool for drug designers.[3] While historically the focus has been on N-substituted piperazines, a paradigm shift is underway, with increasing attention on the untapped potential of carbon-substituted chiral piperazines to explore new chemical space and achieve greater target specificity.[4] This technical guide delves into the pivotal role of a specific, highly functionalized building block, (R)-4-N-Boc-Piperazine-2-acetic acid methyl ester , in the synthesis of complex, next-generation therapeutics. We will explore the synthetic rationale, stereochemical implications, and profound impact of this chiral synthon on the pharmacological profile of resulting drug candidates, with a particular focus on its application in the development of antiviral agents.

The Emergence of C-Substituted Chiral Piperazines: Beyond the Privileged Scaffold

The vast majority of piperazine-containing drugs feature substitutions on one or both of the nitrogen atoms.[4] However, the carbon backbone of the piperazine ring offers four stereogenic centers, presenting a significant opportunity to create molecules with greater three-dimensionality and novel pharmacological properties. The introduction of substituents directly onto the carbon atoms of the piperazine ring allows for a more nuanced control over the spatial arrangement of pharmacophoric groups, leading to enhanced potency, selectivity, and improved pharmacokinetic profiles.[4][5]

The subject of this guide, this compound, is a prime example of a C-substituted chiral piperazine building block. Its key features include:

-

Defined Stereochemistry: The (R)-configuration at the C2 position provides a fixed spatial orientation for the acetic acid methyl ester side chain, which is crucial for precise interactions with biological targets.

-

Orthogonal Protection: The Boc group at the N4 position and the methyl ester on the C2-acetic acid side chain offer orthogonal protection, allowing for selective deprotection and functionalization at different stages of a synthetic route.

-

Versatile Handle for Elaboration: The acetic acid methyl ester moiety serves as a versatile handle for further chemical modifications, such as amide bond formation, enabling the facile introduction of additional pharmacophoric elements.

Synthesis of this compound: A Practical Approach

The synthesis of this key intermediate typically starts from the corresponding carboxylic acid, (R)-4-N-Boc-piperazine-2-carboxylic acid. A common and effective method for the esterification is the use of diazomethane or its safer alternatives, such as trimethylsilyldiazomethane.

Experimental Protocol: Esterification of (R)-4-N-Boc-piperazine-2-carboxylic acid[6]

Materials:

-

(R)-4-N-Boc-piperazine-2-carboxylic acid

-

Methanol (MeOH)

-

Dichloromethane (DCM)

-

Trimethylsilyldiazomethane (TMS-diazomethane), 2.0 M solution in hexanes

-

Silica gel for column chromatography

-

Ethyl acetate (EtOAc)

-

Hexanes

Procedure:

-

To a solution of (R)-4-N-Boc-piperazine-2-carboxylic acid (1.0 eq) in a mixture of methanol and dichloromethane at 0 °C, add trimethylsilyldiazomethane (1.2 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, carefully quench any excess TMS-diazomethane by the dropwise addition of acetic acid until the yellow color disappears.

-

Concentrate the reaction mixture under reduced pressure.

-

Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.

Self-Validation: The purity of the final product should be assessed by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and integrity. The optical purity can be determined by chiral HPLC analysis.

Application in Drug Discovery: The Case of HIV Protease Inhibitors

The piperazine moiety has been a critical component in the design of potent HIV protease inhibitors.[1][6] The nitrogen atoms of the piperazine ring can engage in crucial hydrogen bonding interactions with the catalytic aspartate residues in the active site of the HIV protease enzyme. The incorporation of a chiral C2-substituent, such as the acetic acid methyl ester, allows for the exploration of additional binding pockets within the enzyme, leading to enhanced potency and an improved resistance profile.

Illustrative Synthetic Workflow:

The following workflow illustrates how this compound can be utilized in the synthesis of a hypothetical, yet representative, fragment of an advanced HIV protease inhibitor.

Caption: Synthetic utility of the title compound in building complex drug scaffolds.

In this workflow, the Boc group is first removed under acidic conditions to expose the N4-amine. This amine can then be functionalized, for instance, through a palladium-catalyzed cross-coupling reaction to introduce an aryl group, a common feature in many HIV protease inhibitors. Subsequently, the methyl ester of the C2-acetic acid side chain can be hydrolyzed to the corresponding carboxylic acid, which is then coupled with a desired amine to form an amide bond. This amide linkage can be used to introduce further structural diversity and to interact with specific subsites of the HIV protease enzyme.

Structure-Activity Relationship (SAR) Insights

The specific stereochemistry and the nature of the substituent at the C2 position of the piperazine ring have a profound impact on the biological activity of the final compound.

-

Stereochemistry: The (R)-configuration at C2 dictates a specific spatial orientation of the side chain. In the context of enzyme inhibition, this can lead to a more favorable binding geometry within the active site compared to the (S)-enantiomer or the racemic mixture, resulting in significantly higher potency.[7]

-

Acetic Acid Moiety: The acetic acid side chain provides a crucial vector for interacting with the target protein. As a carboxylic acid (after hydrolysis of the ester), it can act as a hydrogen bond acceptor or donor. As an ester or after conversion to an amide, it can occupy hydrophobic pockets or form additional hydrogen bonds, contributing to the overall binding affinity.

| Structural Feature | Impact on Pharmacological Profile |

| (R)-Chirality at C2 | Enantioselective binding to the target, leading to increased potency and potentially reduced off-target effects. |

| Acetic Acid Ester at C2 | Provides a handle for introducing diverse chemical functionalities to probe different regions of the binding site and optimize ADME properties. |

| Boc Protection at N4 | Enables regioselective functionalization of the piperazine ring, a critical aspect in the synthesis of complex molecules. |

Conclusion: A Key Building Block for Future Therapeutics

This compound is more than just a chiral building block; it is a strategic tool that empowers medicinal chemists to design and synthesize highly complex and potent drug candidates. Its defined stereochemistry, orthogonal protecting groups, and versatile functionality make it an invaluable asset in the quest for novel therapeutics, particularly in the challenging field of antiviral drug discovery. As the exploration of C-substituted piperazines continues to expand the frontiers of medicinal chemistry, the demand for well-defined and versatile synthons like this compound is set to grow, paving the way for the next generation of innovative medicines.

References

Sources

- 1. researchgate.net [researchgate.net]

- 2. benchchem.com [benchchem.com]

- 3. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]

- 4. semanticscholar.org [semanticscholar.org]

- 5. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Medicinal chemistry perspectives on the development of piperazine-containing HIV-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Structure-activity relationships of dermorphin analogues containing chiral piperazin-2-one and piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Chiral Piperazine Building Blocks: A Technical Guide for Drug Discovery

Executive Summary

The piperazine ring, a six-membered heterocycle with two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. Its designation as a "privileged scaffold" stems from its frequent appearance in a multitude of FDA-approved drugs across a wide range of therapeutic areas, including oncology, central nervous system (CNS) disorders, and infectious diseases[1]. The introduction of chirality to the piperazine core unlocks a three-dimensional chemical space that is critical for enhancing potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth exploration of chiral piperazine building blocks, from their stereoselective synthesis to their strategic application in drug design and the analytical methodologies required for their characterization.

The Strategic Advantage of Chiral Piperazines in Medicinal Chemistry

The prevalence of the piperazine moiety in drug molecules is not coincidental; it offers a unique combination of physicochemical and structural properties that are highly advantageous for drug design[2][3]. Chirality adds another layer of sophistication, allowing for more precise interactions with biological targets.

Physicochemical and Pharmacokinetic Benefits

The incorporation of a chiral piperazine scaffold can significantly influence a molecule's drug-like properties:

-

Modulation of Physicochemical Properties: The stereochemistry of substituents on the piperazine ring can impact a molecule's solubility, lipophilicity, and pKa. These properties are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles[4][5][6].

-

Enhanced Biological Activity and Selectivity: Biological systems are inherently chiral. The use of a single enantiomer of a piperazine-containing drug can lead to a more specific interaction with its target, resulting in increased potency and reduced off-target effects[7].

-

Improved Pharmacokinetic Properties: The conformational rigidity imparted by the chiral centers can influence how a drug is metabolized, potentially leading to a longer half-life and improved oral bioavailability[4][5][6].

Structural and Mechanistic Roles

Chiral piperazines often play a central role in the mechanism of action of the drugs in which they are found:

-

Versatile Linker and Scaffold: The piperazine ring can act as a versatile linker, connecting key pharmacophoric elements in the correct spatial orientation for optimal binding to a biological target[1][8].

-

Interaction with Target Proteins: The nitrogen atoms of the piperazine ring can participate in crucial hydrogen bonding interactions with amino acid residues in the target protein. In kinase inhibitors, for example, the piperazine moiety often forms a salt bridge with acidic residues in the hinge region of the ATP-binding pocket[1].

Stereoselective Synthesis of Chiral Piperazine Building Blocks

The synthesis of enantiomerically pure piperazines is a key challenge and an area of active research. Several strategies have been developed to achieve high levels of stereocontrol.

Asymmetric Synthesis Strategies

-

From Chiral Pool: A common and efficient approach involves starting from readily available chiral precursors, such as α-amino acids[9]. This strategy allows for the direct incorporation of a stereocenter into the piperazine ring.

-

Asymmetric Lithiation: The use of a chiral ligand, such as (-)-sparteine or a (+)-sparteine surrogate, can direct the stereoselective deprotonation of an N-Boc protected piperazine, followed by trapping with an electrophile to generate an α-substituted chiral piperazine[10].

-

Catalytic Asymmetric Hydrogenation: The asymmetric hydrogenation of substituted pyrazines using a chiral iridium catalyst is a powerful method for producing a variety of chiral piperazines with high enantiomeric excess[11].

-

Palladium-Catalyzed Carboamination: A modular approach to N-aryl-2,6-disubstituted piperazines involves a palladium-catalyzed intramolecular carboamination of substrates derived from amino acids[12].

Chiral Resolution

For cases where a racemic mixture is synthesized, chiral resolution techniques can be employed to separate the enantiomers. This is often achieved through the formation of diastereomeric salts with a chiral resolving agent or by chiral chromatography.

Key Classes of Chiral Piperazine Building Blocks and Their Applications

The substitution pattern on the piperazine ring defines the building block's utility in drug design.

2-Substituted Piperazines

These are among the most common chiral piperazine building blocks. They are frequently used to introduce a single stereocenter adjacent to a nitrogen atom, which can be critical for target engagement.

Table 1: Examples of 2-Substituted Chiral Piperazine Applications in Drug Discovery

| Drug (Therapeutic Area) | Chiral Piperazine Fragment | Role of the Chiral Center |

| Indinavir (HIV Protease Inhibitor) | (S)-2-(hydroxymethyl)piperazine | The hydroxyl group and the stereocenter are crucial for binding to the active site of HIV protease. |

| Vortioxetine (Antidepressant) | (S)-1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine | The stereochemistry at the 2-position of the piperazine ring is important for its multimodal activity. |

2,5-Disubstituted Piperazines

These building blocks offer the potential for both cis and trans diastereomers, providing a greater diversity of shapes for scaffold decoration. The synthesis of these compounds can be achieved through methods like the cyclization of dipeptides[13].

2,6-Disubstituted Piperazines

Similar to their 2,5-disubstituted counterparts, 2,6-disubstituted piperazines can exist as cis and trans isomers. A highly diastereoselective intramolecular hydroamination is a key strategy for their synthesis[14].

Experimental Protocols

Protocol for Asymmetric Synthesis of a 2-Substituted Piperazine via Lithiation-Trapping

This protocol is adapted from the work of O'Brien and co-workers and provides a general procedure for the asymmetric synthesis of enantiopure α-substituted piperazines[10].

Diagram 1: Workflow for Asymmetric Lithiation-Trapping of N-Boc Piperazine

Caption: Asymmetric synthesis of 2-substituted piperazines.

Step-by-Step Methodology:

-

Preparation: To a solution of N-Boc piperazine (1.0 equiv) and (-)-sparteine (1.2 equiv) in dry diethyl ether (Et2O) at -78 °C under an inert atmosphere (e.g., argon), add s-butyllithium (s-BuLi) (1.2 equiv) dropwise.

-

Lithiation: Stir the reaction mixture at -78 °C for the optimized lithiation time (typically determined by in situ IR spectroscopy to monitor the formation of the lithiated species)[10].

-

Electrophilic Trapping: Add the desired electrophile (1.5 equiv) to the reaction mixture and continue stirring at -78 °C for 1-2 hours.

-

Quenching: Quench the reaction by the addition of saturated aqueous ammonium chloride (NH4Cl).

-

Work-up: Allow the mixture to warm to room temperature. Separate the organic layer, and extract the aqueous layer with ethyl acetate (EtOAc). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to afford the enantiomerically enriched 2-substituted piperazine.

Protocol for Chiral Analysis by Capillary Electrophoresis

This protocol is based on a method for the chiral separation of piperazine derivatives using a sulfated β-cyclodextrin as a chiral selector[15][16].

Diagram 2: Workflow for Chiral Capillary Electrophoresis

Caption: Chiral analysis by capillary electrophoresis.

Step-by-Step Methodology:

-

Buffer Preparation: Prepare a 100 mM phosphate buffer and adjust the pH to 6.0. Add the sulfated β-cyclodextrin (S-β-CD) chiral selector to a concentration of 34 mg/mL. Add methanol to a final concentration of 40% (v/v)[16].

-

Capillary Conditioning: Condition a new fused-silica capillary by flushing with 1 M NaOH, followed by deionized water, and finally with the running buffer.

-

Sample Preparation: Dissolve the chiral piperazine sample in the running buffer to a suitable concentration.

-

Injection: Inject the sample into the capillary using hydrodynamic or electrokinetic injection.

-

Separation: Apply a voltage across the capillary (e.g., 20-30 kV). The enantiomers will migrate at different rates due to their differential interactions with the chiral selector.

-

Detection: Detect the separated enantiomers using a UV detector at an appropriate wavelength.

-

Data Analysis: Integrate the peak areas of the two enantiomers to determine the enantiomeric excess (% ee).

Conclusion and Future Perspectives

Chiral piperazine building blocks are indispensable tools in modern drug discovery. Their unique combination of properties allows for the fine-tuning of a drug candidate's pharmacological profile. The continued development of novel and efficient stereoselective synthetic methods will further expand the accessibility and diversity of these valuable scaffolds. As our understanding of the molecular basis of disease deepens, the demand for structurally complex and stereochemically defined building blocks, such as chiral piperazines, will undoubtedly continue to grow, paving the way for the discovery of the next generation of innovative medicines.

References

-

Stereoselective Synthesis of a Novel Chiral Piperazine. (2025). ResearchGate. Retrieved from [Link]

-

Huang, W.-X., Liu, L.-J., Wu, B., Feng, G.-S., Wang, B., & Zhou, Y.-G. (2016). Synthesis of Chiral Piperazines via Hydrogenation of Pyrazines Activated by Alkyl Halides. Organic Letters, 18(13), 3082–3085. Retrieved from [Link]

- Synthesis method of chiral piperazinone derivative. (n.d.). Google Patents.

-

Kant, R., & Maji, S. (2021). Recent advances in the synthesis of piperazine based ligands and metal complexes and their applications. Dalton Transactions, 50(3), 757-777. Retrieved from [Link]

-

Piperazine Scaffold: A Remarkable Tool in Generation of Diverse Pharmacological Agents. (2022). ResearchGate. Retrieved from [Link]

-

Firth, J. D., O'Brien, P., & Ferris, L. (2015). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 137(33), 10644–10653. Retrieved from [Link]

-

Synthesis of piperazines. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

-

Trifiró, G., & Fusi, V. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. Molecules, 28(15), 5793. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). ResearchGate. Retrieved from [Link]

-

Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. (n.d.). Journal of Chemical and Pharmaceutical Research. Retrieved from [Link]

-

Nakhla, J. S., & Wolfe, J. P. (2007). Asymmetric Synthesis of Chiral Piperazines. Synfacts, 2007(11), 1146. Retrieved from [Link]

-

Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2024). ACS Chemical Neuroscience. Retrieved from [Link]

-

Application of Chiral Piperidine Scaffolds in Drug Design. (2023). Thieme E-Books & E-Journals. Retrieved from [Link]

-

Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines. (2020). Organic & Biomolecular Chemistry, 18(43), 8844-8849. Retrieved from [Link]

-

Synthesis of 2,5‐ and 2,6‐disubstituted piperazines. Pg=Cbz or Boc. (n.d.). ResearchGate. Retrieved from [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). ResearchGate. Retrieved from [Link]

-

Piperazine: the molecule of diverse pharmacological importance. (2011). ResearchGate. Retrieved from [Link]

-

Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2021). RSC Publishing. Retrieved from [Link]

-

A Review on Analytical Methods for Piperazine Determination. (2022). NTU Journal of Pure Sciences. Retrieved from [Link]

-

The medicinal chemistry of piperazines: A review. (2022). PubMed. Retrieved from [Link]

- A New Method for the Synthesis of Chiral 2-Substituted Piperazines and Their Derivatives. (n.d.). Google Patents.

-

Asymmetric Synthesis of Biologically Active Piperazine Derivatives. (2025). Bentham Science Publishers. Retrieved from [Link]

-

Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin. (2024). PubMed. Retrieved from [Link]

-

Synthesis and spectroscopic investigation of substituted piperazine-2,5-dione derivatives. (2023). ChemRxiv. Retrieved from [Link]

-

Piperazine ring: Significance and symbolism. (2024). Scite. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. wisdomlib.org [wisdomlib.org]

- 4. researchgate.net [researchgate.net]

- 5. thieme-connect.de [thieme-connect.de]

- 6. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]

- 7. Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Practical and scalable synthesis of orthogonally protected-2-substituted chiral piperazines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. discovery.researcher.life [discovery.researcher.life]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Piperazine synthesis [organic-chemistry.org]

- 15. researchgate.net [researchgate.net]

- 16. Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin - PubMed [pubmed.ncbi.nlm.nih.gov]

The Stereochemical Imperative: Unlocking Pharmaceutical Potential with (R)-Piperazine-2-Acetic Acid Methyl Ester

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

In the landscape of modern drug discovery, chirality is not a footnote but a headline. The three-dimensional orientation of a molecule can be the sole determinant of its therapeutic efficacy versus its toxicological liability. This guide provides a deep technical analysis of piperazine-2-acetic acid methyl ester, a heterocyclic scaffold of immense pharmaceutical value.[1][2][3][4][5][6][7] We will dissect the critical importance of isolating the (R)-configuration of this molecule, exploring the profound impact of this specific stereoisomer on biological activity. The narrative will navigate through the causal logic of stereoselective synthesis, the practicalities of chiral resolution, and the robust analytical methods required to validate enantiopurity. This document is structured to serve as a foundational resource, blending established chemical principles with the field-proven insights essential for today's drug development professionals.

The Principle of Chirality: More Than a Mirror Image

A molecule containing a carbon atom bonded to four different groups is defined as a chiral center.[8] Such molecules can exist as a pair of non-superimposable mirror images, known as enantiomers. While these enantiomers share identical physical properties like melting point and solubility in achiral solvents, their interaction with the chiral environment of the human body—composed of enantiomerically pure proteins, enzymes, and receptors—can be dramatically different.

The piperazine ring is a cornerstone structural motif in medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in successful drug candidates across various therapeutic areas.[6][7] However, over 80% of piperazine-containing drugs are substituted only on the nitrogen atoms, leaving the vast potential of carbon atom functionalization underexplored.[1] (R)-piperazine-2-acetic acid methyl ester represents a key chiral building block that unlocks this potential, allowing for the creation of more complex and three-dimensional chemical entities designed for precise biological targeting.[1][4][5]

The core of this guide focuses on a single, critical question: why does the specific (R)-configuration at the second carbon of the piperazine ring hold such significance? The answer lies in the precise, three-point interactions required for a drug molecule to bind effectively to its biological target.

Logical Framework: Stereochemistry and Biological Recognition

Caption: Differential binding of enantiomers to a chiral biological receptor.

The Synthetic Imperative: Accessing the Pure (R)-Enantiomer

Manufacturing a single enantiomer is a non-trivial pursuit. Chemists have two primary strategies: resolving a 50:50 racemic mixture or building the molecule from the ground up in a stereocontrolled fashion. The choice of strategy is dictated by factors such as cost, scalability, and the availability of chiral starting materials.

Chiral Resolution via Diastereomeric Salt Formation

This classical method leverages the fact that while enantiomers are physically identical, diastereomers (stereoisomers that are not mirror images) are not. By reacting a racemic mixture of a base, like piperazine-2-acetic acid methyl ester, with an enantiomerically pure acid (a "chiral resolving agent"), two diastereomeric salts are formed. These salts have different solubilities, allowing one to be selectively crystallized from solution.

Experimental Protocol: Resolution with a Chiral Acid

-

Screening: The success of this method is critically dependent on solvent choice. A screening process using various solvents (e.g., methanol, ethanol, acetone) and molar ratios of the resolving agent is essential to find conditions that yield well-formed crystals of one diastereomer while leaving the other in solution.[9]

-

Salt Formation: Dissolve the racemic piperazine-2-acetic acid methyl ester and one equivalent of a chiral resolving agent (e.g., (R)-(-)-Mandelic acid) in the optimal solvent identified during screening, typically with gentle heating.

-

Crystallization: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization. The causality here is crucial: slow cooling promotes the formation of larger, purer crystals, minimizing the co-precipitation of the more soluble diastereomer.

-

Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent to remove residual mother liquor.

-

Liberation of the Free Base: Dissolve the isolated diastereomeric salt in water and add a base (e.g., sodium hydroxide) to neutralize the resolving agent. This liberates the enantiomerically enriched piperazine derivative.

-

Extraction & Verification: Extract the desired (R)-enantiomer into an organic solvent (e.g., dichloromethane), dry, and concentrate. The enantiomeric excess (e.e.) of the product MUST be verified at this stage using an appropriate analytical method (see Section 3).

Workflow: Chiral Resolution

Caption: Workflow for enantiomeric separation by diastereomeric salt crystallization.

Asymmetric Synthesis

A more elegant and often more efficient approach is asymmetric synthesis, which creates the desired stereocenter selectively. A common and powerful strategy involves starting with a molecule from the "chiral pool," such as a naturally occurring amino acid, which already possesses the desired stereochemistry.

Numerous methods have been developed to synthesize substituted piperazine-2-acetic acid esters from chiral amino acids.[2][10][11][12][13] These multi-step sequences leverage the inherent stereochemistry of the starting material to direct the formation of the new chiral center in the piperazine ring.

Conceptual Protocol: Synthesis from a Chiral Amino Acid

-

Precursor Formation: A commercially available, enantiopure amino acid (e.g., (R)-phenylalanine) is converted through several steps into a key intermediate, such as a chiral 1,2-diamine.[11]

-

Ring Formation (Annulation): The chiral diamine undergoes a cyclization reaction to form the piperazine ring. This key step, for example an intramolecular SN2 ring closure, establishes the stereochemistry at the carbon atoms of the ring.[1]

-

Deprotection & Isolation: Protecting groups used during the synthesis are removed to yield the final (R)-piperazine-2-acetic acid methyl ester.

-

Purity Confirmation: The final product is purified, typically by column chromatography, and its absolute stereochemistry and enantiomeric purity are rigorously confirmed.

The Validation Mandate: Analytical Characterization of Purity

Synthesizing a chiral molecule is only half the battle; proving its enantiomeric purity is paramount. The industry standard for this task is chiral chromatography.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse for separating and quantifying enantiomers. The technique relies on a chiral stationary phase (CSP) within the HPLC column. The CSP is itself an enantiomerically pure molecule that transiently interacts with the enantiomers being analyzed. These interactions form short-lived diastereomeric complexes, causing one enantiomer to travel through the column more slowly than the other, resulting in their separation.

Table 1: Representative Chiral HPLC Method Parameters

| Parameter | Condition | Rationale |

| Column | Diacel Chiralpak® IC or similar | Polysaccharide-based CSP provides excellent resolving power for a wide range of chiral compounds.[14] |

| Mobile Phase | Acetonitrile/Methanol/Diethylamine (90:10:0.1 v/v/v) | A non-polar mobile phase is typical for normal-phase chiral separations. The amine additive improves peak shape for basic analytes like piperazines.[14] |

| Flow Rate | 1.0 mL/min | Standard analytical flow rate for a 4.6 mm ID column, balancing resolution and analysis time. |

| Detection | UV at 210 nm or 340 nm (with derivatization) | Piperazines lack a strong chromophore; detection at low UV wavelengths is common. Derivatization can be used to enhance UV activity for trace analysis.[14] |

| Temperature | 35 °C | Column temperature is a critical parameter that affects separation efficiency; it must be precisely controlled.[14] |

Other valuable techniques for chiral analysis include gas chromatography (GC) using chiral capillary columns and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents.[8]

Conclusion: From Chiral Synthon to Effective Medicine

The (R)-configuration of piperazine-2-acetic acid methyl ester is a pivotal design element in the synthesis of advanced pharmaceutical agents. Its specific three-dimensional structure is fundamental to achieving the precise molecular recognition required for high-potency and high-selectivity drugs. The ability to produce this key intermediate in an enantiomerically pure form, whether through resolution or asymmetric synthesis, is a critical capability in the pharmaceutical industry. Furthermore, the rigorous analytical validation of this purity is a non-negotiable step in ensuring the safety and efficacy of the final active pharmaceutical ingredient. As drug discovery continues to target more complex biological systems, the demand for stereochemically defined building blocks like (R)-piperazine-2-acetic acid methyl ester will only intensify, making the principles and protocols outlined in this guide more relevant than ever.

References

- Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles. (2020). RSC Publishing.

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines. (n.d.). PubMed Central.

- Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production. (2018). PubMed.

- Chiral Synthesis and Enzymatic Resolution of (S)-(-)Piperazine-2-Carboxylic Acid Using Enzyme Alcalase. (2001). Oregon Health & Science University.

- Synthesis of Enantiomerically Pure 3-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.).

- Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2019). PubMed.

- Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (n.d.).

- A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters

- Synthesis of Enantiopure Piperazines via Asymmetric Lithiation–Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. (n.d.). Journal of the American Chemical Society.

- Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulf

- Synthesis of Enantiomerically Pure 6‑Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2018). ACS Figshare.

- Application Notes and Protocols for Chiral Resolution Using (R)-2-Methylpiperazine. (n.d.). Benchchem.

- Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatiz

- A Guide to the Analysis of Chiral Compounds by GC. (n.d.). Restek.

- Piperazine and Morpholine: Synthetic Preview and Pharmaceutical Applications. (2015).

- Piperazine skeleton in the structural modification of n

- Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. (2018). PubMed.

Sources

- 1. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of Enantiomerically Pure 3-Substituted Piperazine-2-acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Piperazine skeleton in the structural modification of natural products: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. gcms.cz [gcms.cz]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00053A [pubs.rsc.org]

- 11. mdpi.com [mdpi.com]

- 12. acs.figshare.com [acs.figshare.com]

- 13. Synthesis of Enantiomerically Pure 6-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. jocpr.com [jocpr.com]

An In-Depth Technical Guide to the Solubility and Stability of Boc-Protected Piperazine Esters

Introduction: The Pivotal Role of Boc-Protected Piperazine Esters in Drug Discovery

In the landscape of modern medicinal chemistry, Boc-protected piperazine esters have emerged as indispensable building blocks. The piperazine moiety is a "privileged scaffold," frequently incorporated into a multitude of therapeutic agents targeting a wide array of biological targets, including G-protein coupled receptors, ion channels, and enzymes. The tert-butyloxycarbonyl (Boc) protecting group offers a robust and reliable strategy for masking one of the piperazine nitrogens, thereby enabling selective functionalization of the other.[1] This, combined with an ester functionality, creates a versatile intermediate for the synthesis of complex drug candidates.

However, the journey from a promising lead compound to a viable drug product is fraught with challenges, with solubility and stability being two of the most critical hurdles. A thorough understanding of these physicochemical properties is not merely an academic exercise; it is a fundamental prerequisite for successful drug development. This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive technical overview of the solubility and stability of Boc-protected piperazine esters, grounded in established scientific principles and field-proven methodologies.

I. Solubility: Navigating the Labyrinth of Dissolution

The solubility of a drug candidate dictates its bioavailability and ultimately its therapeutic efficacy. For Boc-protected piperazine esters, solubility is a multifaceted property influenced by the interplay of the lipophilic Boc group, the polar piperazine ring, the ester functionality, and the substituents on the molecule.

Theoretical Underpinnings of Solubility

The overall solubility of a Boc-protected piperazine ester is a balance of its crystal lattice energy and the solvation energy in a given solvent. The robust hydrogen bonding capabilities of the unprotected piperazine nitrogen can contribute to a higher crystal lattice energy, which must be overcome for dissolution to occur. The lipophilic tert-butyl group of the Boc moiety, on the other hand, can enhance solubility in nonpolar organic solvents.

Factors Influencing Solubility

-

Solvent Polarity: As a general rule, "like dissolves like." The presence of both polar (piperazine ring, ester carbonyl) and nonpolar (Boc group, alkyl chains of the ester) moieties means that the solubility of these compounds can be modulated across a range of solvents. While highly soluble in many common organic solvents like methanol, ethanol, and dichloromethane[2], their aqueous solubility is often limited.

-

pH: The basicity of the unprotected piperazine nitrogen (pKa typically around 8-9) plays a crucial role in aqueous solubility. In acidic media, protonation of this nitrogen to form a salt can significantly enhance aqueous solubility. Conversely, in neutral to basic media, the free base is less soluble.

-

Temperature: For most solids, solubility increases with temperature as the dissolution process is often endothermic.

-

Crystal Form (Polymorphism): Different crystalline forms of the same compound can exhibit different solubilities. It is crucial to characterize the solid form of the material being studied.

Practical Approaches to Solubility Determination

A reliable and reproducible method for determining solubility is paramount. The shake-flask method is the gold standard for determining equilibrium solubility.[3]

Experimental Protocol: Equilibrium Solubility Determination by Shake-Flask Method

Objective: To determine the equilibrium solubility of a Boc-protected piperazine ester in a selected solvent system.

Materials:

-

Boc-protected piperazine ester (solid)

-

Selected solvent (e.g., phosphate-buffered saline pH 7.4, 0.1 N HCl, various organic solvents)

-

Scintillation vials or glass flasks with screw caps

-

Orbital shaker with temperature control

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

Calibrated analytical balance

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of the solid Boc-protected piperazine ester to a series of vials. The excess solid should be visually apparent.

-

Add a known volume of the desired solvent to each vial.

-

Securely cap the vials.

-

-

Equilibration:

-

Place the vials on an orbital shaker set to a constant agitation speed and temperature (e.g., 25 °C or 37 °C).

-

Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid.

-

-

Analysis:

-

Accurately dilute the filtered solution with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.

-

Prepare a calibration curve using standards of known concentrations to quantify the solubility.

-

-

Calculation:

-

Calculate the solubility in mg/mL or µg/mL using the following formula: Solubility = (Concentration from HPLC analysis) x (Dilution factor)

-

Self-Validation:

-

Time to Equilibrium: To ensure equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). Solubility should be independent of the equilibration time after a certain point.

-

Solid Form Analysis: The solid phase remaining after the experiment should be analyzed (e.g., by XRPD) to ensure that no phase transformation has occurred during the experiment.

II. Stability: Ensuring the Integrity of the Molecule

The chemical stability of a drug candidate is a critical attribute that influences its safety, efficacy, and shelf-life. Boc-protected piperazine esters possess several potential sites of degradation, including the acid-labile Boc group, the hydrolyzable ester linkage, and the piperazine ring itself, which can be susceptible to oxidation.[4] Forced degradation studies are an indispensable tool for identifying potential degradation pathways and developing stability-indicating analytical methods.[5][6]

Key Degradation Pathways

The stability of Boc-protected piperazine esters is a composite of the stabilities of its constituent functional groups. The Boc group is notoriously labile to acidic conditions but is generally stable to basic and nucleophilic conditions.[7][8][] The ester group, conversely, is susceptible to both acid- and base-catalyzed hydrolysis.[10]

-

Acidic Hydrolysis: Under acidic conditions, two primary degradation pathways are anticipated:

-

Cleavage of the Boc Group: Protonation of the Boc carbonyl oxygen leads to the formation of a stable tert-butyl carbocation, resulting in the deprotection of the piperazine nitrogen.[8]

-

Hydrolysis of the Ester: Acid-catalyzed hydrolysis of the ester will yield the corresponding carboxylic acid and alcohol.

-

-

Basic Hydrolysis (Saponification): In alkaline media, the ester functionality is the primary site of degradation, undergoing hydrolysis to the carboxylate salt and the corresponding alcohol.[10] The Boc group is generally stable under these conditions.

-

Oxidative Degradation: The piperazine ring, particularly the nitrogen atoms, can be susceptible to oxidation, potentially forming N-oxides or other oxidative products.[11][12]

-

Photodegradation: Exposure to light, particularly UV radiation, can induce degradation through various radical-mediated pathways.[13]

-

Thermal Degradation: At elevated temperatures, molecules can undergo various degradation reactions, including rearrangements and fragmentation.[10]

Diagram: Potential Degradation Pathways of a Boc-Protected Piperazine Ester

Caption: Potential degradation pathways of Boc-protected piperazine esters under various stress conditions.

A Systematic Approach to Stability Assessment: Forced Degradation Studies

Forced degradation studies are a cornerstone of pharmaceutical development, providing critical insights into the intrinsic stability of a drug candidate.[14][15] The goal is to induce degradation to an extent that allows for the detection and characterization of degradation products, typically aiming for 5-20% degradation of the parent compound.

Experimental Protocol: Forced Degradation Study

Objective: To investigate the degradation profile of a Boc-protected piperazine ester under various stress conditions and to facilitate the development of a stability-indicating analytical method.

Materials:

-

Boc-protected piperazine ester

-

Hydrochloric acid (0.1 M and 1 M)

-

Sodium hydroxide (0.1 M and 1 M)

-

Hydrogen peroxide (3% and 30%)

-

HPLC grade water, acetonitrile, and methanol

-

pH meter

-

Calibrated oven

-

Photostability chamber compliant with ICH Q1B guidelines

-

Validated stability-indicating HPLC-UV/MS method

Methodology:

-

Stock Solution Preparation: Prepare a stock solution of the Boc-protected piperazine ester in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M HCl and 1 M HCl.

-

Incubate the solutions at an elevated temperature (e.g., 60°C) and collect samples at various time points (e.g., 2, 8, 24 hours).

-

Neutralize the samples with an equivalent amount of base before analysis.

-

-

Base Hydrolysis:

-

To separate aliquots of the stock solution, add an equal volume of 0.1 M NaOH and 1 M NaOH.

-

Incubate at room temperature or a slightly elevated temperature (e.g., 40°C) and collect samples at various time points.

-

Neutralize the samples with an equivalent amount of acid before analysis.

-

-

Oxidative Degradation:

-

To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

-

Store the solution at room temperature and collect samples at various time points.

-

-

Thermal Degradation (Solid State):

-

Place a known amount of the solid compound in a calibrated oven at an elevated temperature (e.g., 80°C).

-

Collect samples at various time points.

-

-

Photodegradation:

-

Expose the solid compound and a solution of the compound to a light source according to ICH Q1B guidelines (an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[16]

-

A control sample should be protected from light (e.g., wrapped in aluminum foil) and stored under the same temperature conditions.

-

-

-

Sample Analysis:

-

Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method, preferably with both photodiode array (PDA) and mass spectrometry (MS) detection.

-

The PDA detector allows for peak purity assessment, while the MS detector aids in the identification of degradation products.

-

Data Interpretation:

-

Calculate the percentage degradation of the parent compound.

-

Identify and quantify the major degradation products.

-

Propose degradation pathways based on the identified products.

Diagram: Experimental Workflow for Forced Degradation Studies

Caption: A systematic workflow for conducting forced degradation studies on Boc-protected piperazine esters.

III. Data Presentation and Interpretation

The clear and concise presentation of solubility and stability data is crucial for effective communication and decision-making in a drug development project.

Table 1: Illustrative Solubility Data for a Hypothetical Boc-Protected Piperazine Ester

| Solvent System | Temperature (°C) | Solubility (mg/mL) | Method |

| Water | 25 | < 0.01 | Shake-Flask HPLC-UV |

| 0.1 N HCl | 25 | 5.2 | Shake-Flask HPLC-UV |

| PBS (pH 7.4) | 25 | 0.05 | Shake-Flask HPLC-UV |

| Methanol | 25 | > 100 | Visual |

| Ethanol | 25 | > 100 | Visual |

| Acetonitrile | 25 | 85.3 | Shake-Flask HPLC-UV |

| Dichloromethane | 25 | > 100 | Visual |

Table 2: Summary of Forced Degradation Results for a Hypothetical Boc-Protected Piperazine Ester

| Stress Condition | Time | % Degradation of Parent | Major Degradation Products |

| 0.1 M HCl, 60°C | 24 h | 15.8 | Deprotected Ester, Boc-Piperazine Acid |

| 0.1 M NaOH, 40°C | 8 h | 12.3 | Boc-Piperazine Acid |

| 3% H₂O₂, RT | 24 h | 8.9 | N-Oxide Derivative |

| 80°C (Solid) | 7 days | 2.1 | Minor unidentified peaks |

| Photostability (ICH Q1B) | - | 4.5 | Minor photolytic products |

Conclusion: A Proactive Approach to De-risking Drug Development

A comprehensive understanding of the solubility and stability of Boc-protected piperazine esters is not a retrospective exercise but a proactive strategy for de-risking drug development. By employing robust methodologies such as the shake-flask method for solubility determination and systematic forced degradation studies, researchers can anticipate and mitigate potential liabilities early in the discovery and development process. This knowledge informs critical decisions related to lead optimization, formulation development, and the establishment of appropriate storage conditions, ultimately paving the way for the successful translation of promising molecules into safe and effective medicines.

References

-

Boc-Protected Amino Groups. Organic Chemistry Portal. Available at: [Link]

-

Boc Protecting Group for Amines. Chemistry Steps. Available at: [Link]

-

Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

-

Forced degradation studies: A critical lens into pharmaceutical stability. LinkedIn. Available at: [Link]

-

How should I deprotect Boc-amino group without breaking ester bond? ResearchGate. Available at: [Link]

-

Stability Indicating Forced Degradation Studies. RJPT. Available at: [Link]

-

1-Boc-piperazine. LookChem. Available at: [Link]

-

Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. Available at: [Link]

-

1-boc-piperazine. ChemBK. Available at: [Link]

-

tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate. PubChem. Available at: [Link]

-

Degradation of piperazine by UV light in the presence of air. ResearchGate. Available at: [Link]

-

Development of forced degradation and stability indicating studies of drugs—A review. National Institutes of Health. Available at: [Link]

-

Force Degradation for Pharmaceuticals: A Review. IJSDR. Available at: [Link]

-

Exploring N-Boc-Piperazine: Properties, Applications, and Manufacturing. LinkedIn. Available at: [Link]

-

SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. ResearchGate. Available at: [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. ResearchGate. Available at: [Link]

-

Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions. National Institutes of Health. Available at: [Link]

-

Photocatalytic Degradation of Emerging Contaminants with N-Doped TiO 2 Using Simulated Sunlight in Real Water Matrices. MDPI. Available at: [Link]

-

Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Available at: [Link]

-

Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. Available at: [Link]

-

1-Boc-Piperazine (CAS 57260-71-6) | Manufacture. Speratum. Available at: [Link]

-

1-Boc-piperazine acetate. PubChem. Available at: [Link]

-

Tert-butyl 4-(1-cyano-2-ethoxy-2-oxoethylidene)piperidine-1-carboxylate. PubChem. Available at: [Link]

-

STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. Available at: [Link]

-

tert-Butyl 4-(2-(2-ethoxy-1H-benzo[d]imidazol-1-yl)ethyl)piperazine-1-carboxylate. Pharmaffiliates. Available at: [Link]

-

The Stability Study of a Novel Phenylpiperazine Derivative. Isaac Scientific Publishing. Available at: [Link]

- Method for preparing N-tert-butyloxycarbonylpiperazine acetic acid hydrochloride. Google Patents.

-

1-carboxylic acid tert-butyl ester (N Boc Piperazine). Kaival Chemicals Pvt. Ltd.. Available at: [Link]

-

A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. JOCPR. Available at: [Link]

-

tert-Butyl piperazine-1-carboxylate. PubChem. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1-Boc-Piperazine (CAS 57260-71-6) | Manufacture [nsrlaboratories.com]

- 3. Dual protection of amino functions involving Boc - RSC Advances (RSC Publishing) DOI:10.1039/C3RA42956C [pubs.rsc.org]

- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ijsdr.org [ijsdr.org]

- 7. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]

- 10. Forced degradation studies: A critical lens into pharmaceutical stability - Clinical Trials Arena [clinicaltrialsarena.com]

- 11. researchgate.net [researchgate.net]

- 12. Experimental and Theoretical Study of the OH-Initiated Degradation of Piperazine under Simulated Atmospheric Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. rjptonline.org [rjptonline.org]

- 15. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]